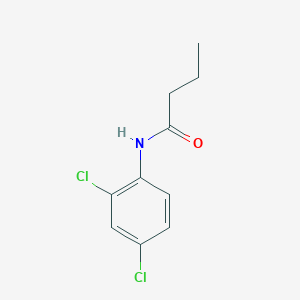

N-(2,4-dichlorophenyl)butanamide

Description

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.1 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)butanamide |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

NBPPYGBAWSOAMG-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural analogs and their molecular characteristics:

Key Observations :

- Phenoxy vs.

- Sulfonamide vs. Butanamide : Sulfonamide derivatives (e.g., ) introduce a sulfonyl group, enhancing hydrogen-bonding capacity and acidity (pKa ~10–11), which may alter solubility and protein interactions.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, acetyl) on aryl rings increase electrophilicity, while bulky groups (e.g., benzodioxin in ) may hinder rotational freedom .

Physical and Chemical Properties

- Solubility: Moderately soluble in ethanol and chloroform, as inferred from recrystallization methods .

- Melting Points : Sulfonamide derivatives (e.g., ) have higher melting points (>150°C) due to strong intermolecular hydrogen bonds, whereas butanamides may exhibit lower melting ranges.

Preparation Methods

Acyl Chloride Coupling

The most common method involves reacting 2,4-dichloroaniline with butyryl chloride under basic conditions:

Procedure :

-

Dissolve 2,4-dichloroaniline (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) as a base to scavenge HCl.

-

Slowly add butyryl chloride (1.1 eq) at 0°C.

-

Warm to room temperature and stir for 6–12 hours.

-

Purify via column chromatography (hexane/ethyl acetate).

Key Data :

Mechanism : Nucleophilic acyl substitution facilitated by the amine attacking the electrophilic carbonyl carbon.

Coupling Reagent-Mediated Synthesis

For higher yields and milder conditions, coupling agents like HATU or EDCI are employed:

Procedure :

-

Mix 2,4-dichloroaniline (1.0 eq) and butyric acid (1.1 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir at room temperature for 4–6 hours.

-

Quench with water and extract with ethyl acetate.

Key Data :

Advantages : Avoids handling corrosive acyl chlorides and improves functional group tolerance.

Microwave-Assisted Synthesis

Reduces reaction time significantly:

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze amide bond formation in non-aqueous media:

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

Procedure :

-

Continuous flow reactor setup for 2,4-dichloroaniline and butyryl chloride.

-

In-line quenching with aqueous NaHCO₃.

-

Automated liquid-liquid extraction and distillation.

Optimization Metrics :

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 92 | 4 |

| THF | 78 | 8 |

| Toluene | 65 | 12 |

Catalyst Screening

Bases influence reaction efficiency:

| Base | Yield (%) | Byproduct Formation |

|---|---|---|

| Triethylamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.